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molecular formula C11H11NO4 B8703253 (3S)-1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

(3S)-1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B8703253
M. Wt: 221.21 g/mol
InChI Key: BJEYOPOUMSTVNI-ZETCQYMHSA-N
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Patent
US07148362B2

Procedure details

The crude (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid was dissolved in a mixture of 5000 ml of methanol, 24 ml of concentrated sulfuric acid and 400 ml of 2,2-dimethoxypropane and stirred under reflux for 2 h. The reaction solution was reduced to half of its volume by distillation, then transferred into a 20 l vessel. Under stirring at 40° C., a mixture of 2500 ml of water/ice (1:1) was added. Crystallisation started immediately, and, thereupon, the fine white crystals were collected on a filter funnel. They were washed with a total of 2000 ml of cold water until the filtrate was neutral. The product was dried under reduced pressure to yield 980 g (84% of theory, 2 steps) of (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester as a white solid; MS: m/e=234 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5000 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12](=[O:13])[CH2:11][CH:10]([C:14]([OH:16])=[O:15])[CH2:9]2)=[CH:4][CH:3]=1.[CH3:17]O>S(=O)(=O)(O)O.COC(OC)(C)C>[CH3:17][O:15][C:14]([CH:10]1[CH2:11][C:12](=[O:13])[N:8]([C:5]2[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][CH:6]=2)[CH2:9]1)=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)N1CC(CC1=O)C(=O)O
Name
Quantity
5000 mL
Type
reactant
Smiles
CO
Name
Quantity
24 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
400 mL
Type
solvent
Smiles
COC(C)(C)OC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The reaction solution was reduced to half of its volume by distillation
CUSTOM
Type
CUSTOM
Details
transferred into a 20 l vessel
STIRRING
Type
STIRRING
Details
Under stirring at 40° C.
ADDITION
Type
ADDITION
Details
a mixture of 2500 ml of water/ice (1:1)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Crystallisation
CUSTOM
Type
CUSTOM
Details
the fine white crystals were collected on a filter funnel
WASH
Type
WASH
Details
They were washed with a total of 2000 ml of cold water until the filtrate
CUSTOM
Type
CUSTOM
Details
The product was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CN(C(C1)=O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 980 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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